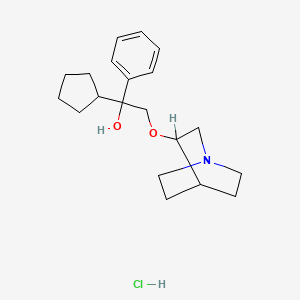
Penequine hydrochloride
Overview
Description
Penehyclidine hydrochloride is a brain-penetrant anticholinergic drug that exhibits both antimuscarinic and antinicotinic activity . It is widely used in clinical settings, particularly in China, for its potent and long-lasting effects on inhibiting glandular secretion, central sedation, and prevention of vagus reflex effects . Penehyclidine hydrochloride is known for its selective action on M1 and M3 muscarinic receptors, with minimal effects on M2 receptors, making it a valuable therapeutic agent with fewer cardiovascular side effects .
Mechanism of Action
Target of Action
Penequine hydrochloride, also known as Penehyclidine hydrochloride, is a potent anticholinergic drug . It primarily targets the M1 and M3 receptors in the body . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction, heart rate modulation, and glandular secretion.
Mode of Action
This compound acts by inhibiting the activity of cholinergic nerves. This inhibition is achieved through its antagonistic action on the M1 and M3 receptors . By blocking these receptors, this compound reduces mucus secretion of the airway mucosa, relaxes airway smooth muscle, and decreases airway resistance .
Biochemical Pathways
One study suggests that this compound can attenuate nitric oxide (no) and inducible nitric oxide synthase (inos) production induced by lipopolysaccharide (lps) in human endothelial cells . This effect is achieved by suppressing the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of mucus secretion, relaxation of airway smooth muscle, and decrease in airway resistance . These effects contribute to improved lung compliance and respiratory function . Additionally, this compound has been shown to attenuate LPS-induced NO and iNOS production in human endothelial cells, thereby potentially protecting against endothelial cell injury .
Action Environment
The stability of this compound can be influenced by environmental factors such as pH. It is stable in neutral and alkaline solutions but decomposes in strong acidic solutions This suggests that the drug’s action, efficacy, and stability may be affected by the pH of its environment
Biochemical Analysis
Biochemical Properties
Penequine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets muscarinic and nicotinic acetylcholine receptors, inhibiting their activity . This inhibition prevents the binding of acetylcholine, thereby reducing the parasympathetic nervous system’s effects. Additionally, this compound interacts with enzymes involved in the degradation of acetylcholine, such as acetylcholinesterase, further enhancing its anticholinergic effects .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholine receptors, this compound reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This compound also affects gene expression by altering the transcription of genes involved in cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling cascade initiated by acetylcholine . This inhibition results in reduced muscle contractions, glandular secretions, and other parasympathetic effects. Additionally, this compound may influence enzyme activity, such as acetylcholinesterase, further modulating cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable in neutral and alkaline solutions but decomposes in strong acidic solutions . Over time, this compound may degrade into various byproducts, which can influence its efficacy and safety. Long-term studies have shown that this compound can induce changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholine receptors without causing significant adverse effects . At higher doses, this compound can induce toxicity, including decreased fertility and developmental toxicity in animal models . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is converted into several metabolites . These metabolites can influence metabolic flux and alter the levels of various metabolites in the body. The primary metabolic pathways of this compound involve hydroxylation and oxidation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target receptors and enzymes effectively, modulating cellular processes and signaling pathways .
Preparation Methods
The synthesis of penehyclidine hydrochloride involves several steps, starting with the reaction of quinuclidine with various reagents to form the desired compound. One method involves the reaction of quinuclidine with 2-hydroxy-2-cyclopentyl-2-phenylethyl chloride in the presence of a base to form penehyclidine, which is then converted to its hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of solvents like acetone for crystallization .
Chemical Reactions Analysis
Penehyclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less commonly reported.
Reduction: Reduction reactions are less relevant for this compound due to its stable structure.
Substitution: Common substitution reactions involve the replacement of functional groups, often using reagents like ethanol hydrochloride.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, reacting penehyclidine with ethanol hydrochloride can yield a hydrochloride salt .
Scientific Research Applications
Penehyclidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving anticholinergic compounds.
Medicine: Clinically, it is used to treat conditions like chronic obstructive pulmonary disease (COPD), postoperative pulmonary complications, and as a preanesthetic medication
Comparison with Similar Compounds
Penehyclidine hydrochloride is unique due to its selective action on M1 and M3 receptors, with minimal effects on M2 receptors . Similar compounds include:
Scopolamine: A non-selective muscarinic antagonist with broader effects and more side effects.
Tiotropium: Another antimuscarinic bronchodilator used for COPD, but with different receptor selectivity.
Atropine: A well-known anticholinergic agent with less selectivity and more cardiovascular side effects.
Penehyclidine hydrochloride stands out for its targeted action and reduced side effects, making it a preferred choice in various clinical and research settings .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVVMRZNVIVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934385 | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151937-76-7 | |
| Record name | Penehyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penequinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENEHYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?
A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:
Q2: What are the known toxicological effects of this compound?
A4: Studies in mice have investigated the potential toxicity of this compound. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to this compound [].
Q3: What analytical techniques are employed to study the degradation of this compound and identify its degradation products?
A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize this compound and its degradation products [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


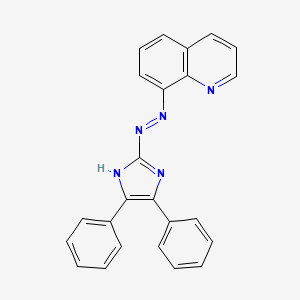
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
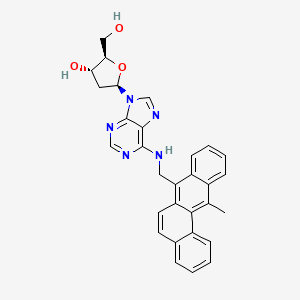

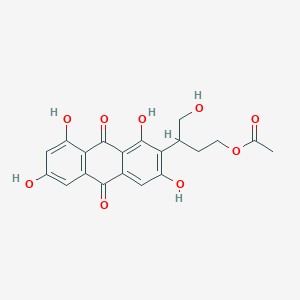
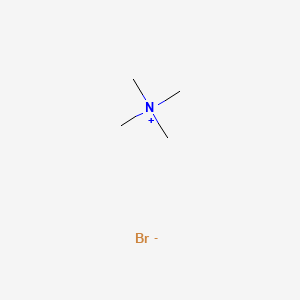
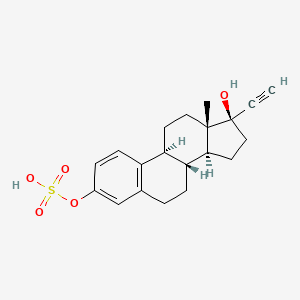
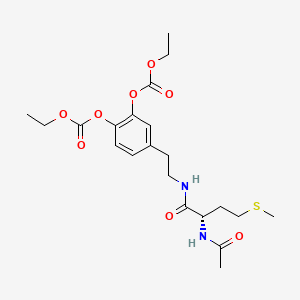
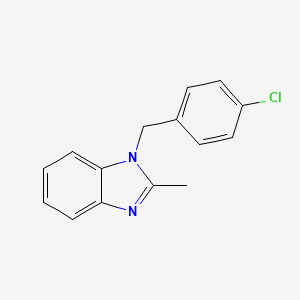
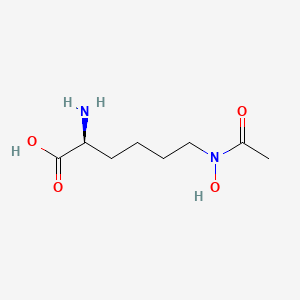

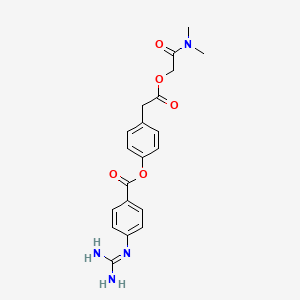
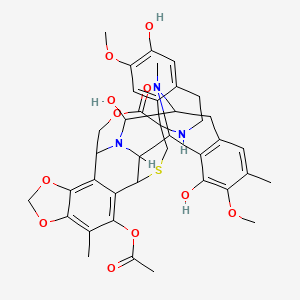
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
